molecular formula C14H22N2O B1388709 3-Amino-N-heptylbenzamide CAS No. 1020054-05-0

3-Amino-N-heptylbenzamide

Cat. No.: B1388709
CAS No.: 1020054-05-0
M. Wt: 234.34 g/mol
InChI Key: QOMAZJNUCVPEDT-UHFFFAOYSA-N
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Description

3-Amino-N-heptylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at the 3-position and a heptyl chain attached to the amide nitrogen.

Properties

IUPAC Name

3-amino-N-heptylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-3-4-5-6-10-16-14(17)12-8-7-9-13(15)11-12/h7-9,11H,2-6,10,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMAZJNUCVPEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-heptylbenzamide typically involves the coupling of an amine with a carboxylic acid derivative. One common method is the reaction of heptylamine with 3-aminobenzoic acid in the presence of a coupling agent such as carbodiimide . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions to form the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-heptylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-N-heptylbenzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-N-heptylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-N-heptylbenzamide with key analogs based on substituents, applications, and hazards:

Compound Name Substituents Key Properties/Applications Hazards References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, 2-hydroxy-tert-butyl N,O-bidentate directing group for metal-catalyzed C–H functionalization; characterized by X-ray No hazards reported.
3-(Arylacetylamino)-N-methylbenzamides Arylacetyl, N-methyl Pharmacological interest (e.g., enzyme inhibition or receptor modulation). Not specified in evidence.
3-Amino-N-benzyl-5-methylbenzamide 3-amino, 5-methyl, N-benzyl Research/development use; no known hazards. GHS classification: No data.
3-Amino-N-(2,3-dimethylphenyl)benzamide 3-amino, N-(2,3-dimethylphenyl) Laboratory chemical synthesis. Acute toxicity (H302), skin/eye irritation (H315/H319), respiratory tract irritation (H335).
3-Chloro-N-phenylbenzamide 3-chloro, N-phenyl Structural studies (monoclinic crystal system, P21/c space group). Hazards not specified.
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide 4-amino, 3-benzyloxy, N,N-dimethyl Scientific research; no known hazards. GHS classification: No data.

Key Observations:

Lipophilic chains (e.g., heptyl in the target compound) likely improve solubility in nonpolar environments compared to shorter alkyl or aromatic substituents (e.g., N-benzyl in ).

Hazard Profiles: Compounds with N-aryl substituents (e.g., 3-Amino-N-(2,3-dimethylphenyl)benzamide ) exhibit higher toxicity (oral, dermal) compared to N-alkyl analogs (e.g., N-heptyl). Hydroxy or methoxy groups (e.g., ) correlate with reduced hazards, possibly due to lower reactivity.

Structural and Functional Diversity :

  • N,O-bidentate directing groups (e.g., ) enable applications in catalysis, whereas halogenated analogs (e.g., 3-chloro in ) are studied for crystallographic properties.

Biological Activity

3-Amino-N-heptylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a heptyl chain attached to a benzamide structure. This configuration may influence its solubility, bioavailability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. These interactions can modulate cellular responses such as proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. It appears to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Studies have demonstrated that this compound can target specific oncogenic pathways, making it a candidate for further development in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be developed into a novel antimicrobial agent.

Study 2: Cancer Cell Line Testing

In a study evaluating the effects on human prostate cancer cell lines (LNCaP), treatment with this compound at concentrations ranging from 1 to 10 µM resulted in a significant decrease in cell viability after 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus32Cell wall synthesis inhibition
AntimicrobialEscherichia coli32Cell wall synthesis inhibition
AnticancerLNCaP (Prostate Cancer)10Induction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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